molecular formula C18H18N4O3S B15040125 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040125
M. Wt: 370.4 g/mol
InChI Key: HWTWYGUTJNJHIV-VXLYETTFSA-N
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Description

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting acetic acid derivatives with hydrazine.

    Condensation Reaction: The final step involves the condensation of the benzodiazole-sulfanyl intermediate with an aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzodiazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzodiazole ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, hydrazines.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for understanding its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their activity. The hydrazide moiety can also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-1,3-Benzimidazol-2-ylsulfanyl)acetohydrazide
  • 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)benzene-1-carboximidamide

Uniqueness

Compared to similar compounds, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of the ethoxy and hydroxy groups on the phenyl ring, which can enhance its solubility and reactivity. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities and interactions.

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H18N4O3S/c1-2-25-16-9-12(7-8-15(16)23)10-19-22-17(24)11-26-18-20-13-5-3-4-6-14(13)21-18/h3-10,23H,2,11H2,1H3,(H,20,21)(H,22,24)/b19-10+

InChI Key

HWTWYGUTJNJHIV-VXLYETTFSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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